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Compound of Interest

Compound Name:

Benzyl 3-

(hydroxymethyl)piperidine-1-

carboxylate

Cat. No.: B105679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-3-

piperidinemethanol, also known as benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. The

information presented herein is essential for the identification, characterization, and quality

control of this compound in research and development settings. This document includes

tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic

analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Cbz-3-piperidinemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.39 - 7.29 m - 5H Ar-H

5.14 s - 2H -CH₂-Ph

4.10 - 3.90 m - 1H N-CHₐ-

3.65 - 3.45 m - 2H -CH₂-OH

3.10 - 2.80 m - 2H N-CH₂-

1.95 - 1.80 m - 1H Piperidine-H

1.80 - 1.65 m - 1H Piperidine-H

1.65 - 1.40 m - 3H Piperidine-H

¹³C NMR (126 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

155.0 C=O

136.9 Ar-C (quaternary)

128.5 Ar-CH

127.9 Ar-CH

127.8 Ar-CH

67.1 -CH₂-Ph

65.8 -CH₂-OH

47.0 (br) N-CH₂

44.1 (br) N-CH₂

39.5 Piperidine-CH

28.3 Piperidine-CH₂

24.5 Piperidine-CH₂

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

3430 (br) O-H stretch

3032 Ar C-H stretch

2945, 2865 Aliphatic C-H stretch

1695 C=O stretch (carbamate)

1425 C-N stretch

1230 C-O stretch

1110 C-O stretch

Mass Spectrometry (MS)
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m/z Assignment

250.14 [M+H]⁺

272.12 [M+Na]⁺

Experimental Protocols
The spectroscopic data presented above were obtained using the following general

methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a Bruker UltraShield Plus Avance III 500 MHz spectrometer. Chemical shifts (δ) are reported in

parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16

for ¹³C). Data for ¹H NMR are reported as follows: chemical shift, multiplicity (s = singlet, d =

doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constants (J) in Hertz (Hz),

and integration.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin Elmer Spectrum 100 FTIR

spectrometer. Data are reported in wavenumbers (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectra were obtained

from the Princeton University Mass Spectral Facility. Data was acquired using electrospray

ionization (ESI) with a time-of-flight (TOF) analyzer.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like N-Cbz-3-piperidinemethanol.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Verification

Synthesis of N-Cbz-3-piperidinemethanol

Purification (e.g., Flash Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Interpretation

Structure Elucidation & Verification

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-Cbz-

3-piperidinemethanol.

To cite this document: BenchChem. [Spectroscopic Profile of N-Cbz-3-piperidinemethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105679#spectroscopic-data-of-n-cbz-3-
piperidinemethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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